二硫化物,双(2-溴乙基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of disulfide, bis(2-bromoethyl), such as 5,5′-dibromo-2,2′-dipyridyl disulfide, involves mild reaction conditions and yields a series of novel synthetically important compounds. These compounds are synthesized from a variety of alkyl halides using NaBH4, characterized by their simplicity and high yield (Bhasin, Kumar, Mehta, Raghavaiah, Jacob, & Klapötke, 2009).

Molecular Structure Analysis

The molecular structure of derivatives like bis(2-bromophenyl) disulfide exhibits significant intramolecular C-H.S hydrogen bonds. These compounds crystallize in different space groups depending on the presence of Zn(II) or Cd(II) ions (Anacona, Gómez, & Loroño, 2003).

Chemical Reactions and Properties

Disulfide, bis(2-bromoethyl) and its derivatives can participate in various chemical reactions. For instance, electrosynthesis can be used to prepare bis(dialkylthiocarbamoyl) disulfides directly from dialkylamines and carbon disulfide (Torii, Tanaka, & Misima, 1978).

Physical Properties Analysis

The physical properties of disulfide, bis(2-bromoethyl), and its derivatives, such as crystal structure, are determined using techniques like X-ray diffraction. For example, bis(2-chlorophenyl) disulfide's crystal structure has been determined, providing insights into its physical characteristics (Mak, Yip, Chan, Smith, & Kennard, 1989).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of disulfide, bis(2-bromoethyl), and its derivatives are crucial for understanding its behavior in various chemical environments. Studies like the synthesis and characterization of bis(tert-butylsulfonyl) disulfide reveal insights into these properties (Freeman, Ma, Ziller, & Lin, 1995).

科学研究应用

自修复材料

芳香族二硫化物复分解,利用双(4-氨基苯基)二硫化物,能够创造自修复聚(脲-氨基甲酸酯)弹性体。这些材料在室温下表现出完全的修复效率,无需催化剂或外部干预,展示了在开发具有延长生命周期和减少维护需求的先进材料方面的潜力 (Rekondo 等,2014).

聚合物合成

二硫化物在聚合物化学中扮演着至关重要的角色。例如,二芳基二硫化物的热聚合导致高分子量聚(亚芳基硫化物),展示了它们在合成具有结晶度和热稳定性等理想性质的高性能聚合物方面的效用 (Tsuchida 等,1993).

聚合物改性的氧化还原化学

通过原子转移自由基聚合 (ATRP) 制备的具有二硫键的聚苯乙烯聚合物表现出可逆的氧化还原裂解/偶联能力。该特性允许聚合物科学中的创新改性和功能化,实现动态且适应性强的材料性能 (Tsarevsky 和 Matyjaszewski,2002).

电合成应用

二硫化物通过电合成进行合成,为二烷基胺和二硫化碳提供了直接途径。此过程突出了二硫化物在化学合成中的多功能性,以及它们通过电化学方法创造各种化合物潜能 (Torii 等,1978).

分子相互作用和构象

对双[2-(1H-苯并咪唑-2-基)苯基]二硫化物衍生物的研究揭示了弱硫相互作用和氢键对分子构象的影响。这些发现对于理解含二硫化物的化合物的结构动力学及其在设计具有特定形状和功能的分子中的应用具有重要意义 (Esparza-Ruiz 等,2007).

安全和危害

属性

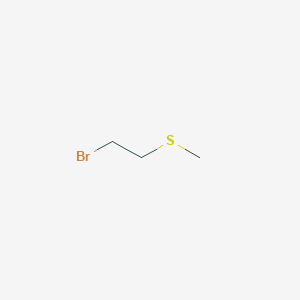

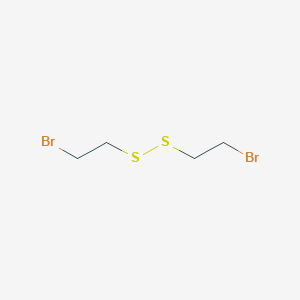

IUPAC Name |

1-bromo-2-(2-bromoethyldisulfanyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCWLWJBICEQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SSCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341318 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disulfide, bis(2-bromoethyl) | |

CAS RN |

1002-40-0 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。